An In-depth Technical Guide to the Synthesis of 2-Ethyltriazolo[1,5-a]triazin-7-amine
An In-depth Technical Guide to the Synthesis of 2-Ethyltriazolo[1,5-a]triazin-7-amine
This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-Ethyltriazolo[1,5-a]triazin-7-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.
Introduction
The[1][2][3]triazolo[1,5-a][1][4][5]triazine scaffold is a nitrogen-rich heterocyclic system, often considered a 5-azapurine analog. This structural motif is of significant interest in pharmaceutical research due to its potential to interact with various biological targets. The specific substitution of an ethyl group at the 2-position and an amine at the 7-position confers distinct physicochemical properties that are valuable for exploring structure-activity relationships (SAR) in drug discovery programs. This document outlines a reliable two-step synthesis pathway, commencing with the formation of a key 3-amino-5-ethyl-1,2,4-triazole intermediate, followed by the annulation of the 1,3,5-triazine ring.
Overall Synthesis Pathway
The synthesis of 2-Ethyltriazolo[1,5-a]triazin-7-amine is efficiently achieved through a two-step process. The first step involves the synthesis of the crucial precursor, 3-amino-5-ethyl-1,2,4-triazole. The second step is a cyclocondensation reaction to form the final bicyclic heteroaromatic product.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 3-amino-5-ethyl-1,2,4-triazole
The initial and critical step is the formation of the 3-amino-5-ethyl-1,2,4-triazole precursor. A modern and efficient approach utilizes a microwave-assisted condensation reaction between aminoguanidine bicarbonate and propionic acid.[2] This method offers advantages in terms of reaction time and yield compared to traditional heating methods.
Mechanistic Considerations
The reaction proceeds via the acylation of aminoguanidine by propionic acid to form an acylaminoguanidine intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring. The use of microwave irradiation accelerates the rate of this condensation and cyclization process.
Experimental Protocol: Microwave-Assisted Synthesis
Reagents and Materials:
-
Aminoguanidine Bicarbonate
-
Propionic Acid
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution (aqueous)
-
Ethanol
-
Microwave synthesis vial (sealed)
-
Magnetic stirrer
Procedure:
-
In a suitable reaction vessel, aminoguanidine bicarbonate is carefully neutralized with concentrated hydrochloric acid to form aminoguanidine hydrochloride in situ.
-
Propionic acid (1.2 equivalents) is added to the aminoguanidine salt (1.0 equivalent).
-
The mixture is placed in a sealed microwave synthesis vial.
-
The reaction is subjected to microwave irradiation at a controlled temperature and time, as optimized for the specific microwave reactor.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The pH of the mixture is adjusted with an aqueous sodium hydroxide solution to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.
Characterization Data for 3-amino-5-ethyl-1,2,4-triazole[2]
| Property | Value |
| Appearance | White solid |
| Melting Point | 132-134 °C |
| Yield | 86-87% |
| IR (cm⁻¹) | 3425, 3329, 3232, 2978, 1627, 1581 |
| ¹H NMR (δ, ppm) | 1.14 (t, 3H), 2.44 (q, 2H), 5.66 (br s, 2H), 11.86 (br s, 1H) |
| ¹³C NMR (δ, ppm) | 12.28, 20.70, 153.41, 161.18 |
Part 2: Synthesis of 2-Ethyltriazolo[1,5-a]triazin-7-amine
The final step in the synthesis is the construction of the triazolo[1,5-a]triazine ring system. This is achieved through a cyclocondensation reaction of 3-amino-5-ethyl-1,2,4-triazole with cyanoguanidine (also known as dicyandiamide).[6][7] This reaction is a well-established method for the annulation of a 1,3,5-triazine ring onto a 3-amino-1,2,4-triazole core.[6]
Mechanistic Rationale
The (3+3) heterocyclization involves the 3-amino-1,2,4-triazole acting as a binucleophile and cyanoguanidine providing a C-N-C fragment. The reaction is typically thermally promoted and proceeds through a series of addition and condensation steps, ultimately leading to the formation of the fused bicyclic system with the elimination of ammonia.
Caption: Simplified cyclocondensation mechanism.
Experimental Protocol: Cyclocondensation Reaction
Reagents and Materials:
-
3-amino-5-ethyl-1,2,4-triazole
-
Cyanoguanidine (Dicyandiamide)
-
High-boiling point solvent (e.g., ethylene glycol, sulfolane, or solvent-free melt)
-
Reaction vessel with reflux condenser and thermometer
-
Magnetic or mechanical stirrer
Procedure:
-
A mixture of 3-amino-5-ethyl-1,2,4-triazole (1.0 equivalent) and cyanoguanidine (1.0-1.2 equivalents) is prepared.
-
The mixture is heated, either neat or in a high-boiling point solvent, to a temperature typically in the range of 150-200 °C.
-
The reaction is maintained at this temperature with stirring for several hours, and the progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solvent is used, the product may precipitate upon cooling and can be collected by filtration. If the reaction is performed neat, the solidified mass is triturated with a suitable solvent (e.g., ethanol or water) to induce crystallization.
-
The crude product is collected by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried.
-
Further purification can be achieved by recrystallization.
Trustworthiness and Self-Validation
The described protocols are designed to be self-validating. The purity and identity of the intermediate, 3-amino-5-ethyl-1,2,4-triazole, should be confirmed using the characterization data provided in the table above before proceeding to the final step. Successful synthesis of the intermediate with matching analytical data provides a high degree of confidence for the subsequent cyclization. The final product, 2-Ethyltriazolo[1,5-a]triazin-7-amine, should be thoroughly characterized by standard analytical techniques (NMR, Mass Spectrometry, and Elemental Analysis) to confirm its structure and purity.
Conclusion
This guide presents a scientifically sound and practical pathway for the synthesis of 2-Ethyltriazolo[1,5-a]triazin-7-amine. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable heterocyclic compound for further investigation in their respective fields. The use of a microwave-assisted step for the precursor synthesis enhances the efficiency of the overall process.
References
- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (URL not available)
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. Available at: [Link]
-
Synthesis of 2,5,7-triamino[1][2][3]triazolo[1,5-a][1][4][5]triazines as potential antifolate agents. (URL not available)
- Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. (URL not available)
-
A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. PubMed. Available at: [Link]
-
A convenient method for the synthesis of 7-amino-substituted 1,2,4-triazolo[1,5- a][1][4][5]triazin-5-amines. ResearchGate. Available at: [Link]
- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (URL not available)
- A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. (URL not available)
-
SYNTHESIS OF 5,7-DIAMINO[1][2][3]TRIAZOLO[1,2-a][1][4][5]TRIAZINES VIA ANNULATION OF. JournalAgent. Available at: [Link]
-
Synthesis and pharmacological characterization of a new series of 5,7-disubstituted-[1][2][3]triazolo[1,5-a][1][4][5]triazine derivatives as adenosine receptor antagonists: A preliminary inspection of ligand-receptor recognition process. PubMed. Available at: [Link]
-
7-Amino-[1][2][3]triazolo[1,5-a][1][4][5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions. ResearchGate. Available at: [Link]
-
Chemistry of Dicyandiamide. V. Structures of Guanazo- and Pyro-Guanazoles, and Reaction of Dicyandiamide with 3-Amino-5-Substituted-1,2,4, 4H-Triazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of imidazo[4,5-e][1][4]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. Beilstein Journals. Available at: [Link]
- Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole. Google Patents.
- Syntheses of Heterocyclic Compounds
-
Synthesis of 5,7-Diamino[1][2][3]triazolo[1,2-a][1][4][5]triazines via Annulation of 1,3,5-Triazine Ring onto 3(5)-Amino-1,2,4-triazoles. ResearchGate. Available at: [Link]
-
Cyclocondensation Reations of 3‐Amino‐1,2,4‐triazole with 3‐(Benzylidene)‐6‐fluoro‐thiochroman‐4‐ones to Tetracyclically Fused Dihydropyrimidines and Pyrimidines. Sci-Hub. Available at: [Link]
-
Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
-
Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate. Available at: [Link]
-
One‐Pot Multicomponent Synthesis of Bis(diamino‐1,3,5‐triazines) under Microwave Irradiation. Monash University. Available at: [Link]
Sources
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
